6-Bromo-7-chlorobenzofuran
Description
Properties
Molecular Formula |
C8H4BrClO |
|---|---|
Molecular Weight |
231.47 g/mol |
IUPAC Name |
6-bromo-7-chloro-1-benzofuran |
InChI |
InChI=1S/C8H4BrClO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
YWCFJJDWKHOWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Halogenation Sequences
The synthesis typically begins with a dihalogenated phenol precursor, such as 2-bromo-3-chlorophenol, to ensure proper regiochemical outcomes. In the absence of commercially available dihalogenated phenols, a sequential halogenation approach is employed:
- Bromination : Introduction of bromine via electrophilic substitution using bromine (Br₂) in acetic acid.
- Chlorination : Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C).
Alternative routes utilize 2-bromoacetaldehyde dimethyl acetal or 2-monochloroacetaldehyde dimethyl acetal as cyclization agents, enabling simultaneous halogen incorporation during ring formation.
Stepwise Synthesis and Reaction Optimization
Cyclization of Dihalogenated Phenols
A patented two-step method involves:
- Alkoxyalkylation : Reacting 2-bromo-3-chlorophenol with 2-bromoacetaldehyde dimethyl acetal in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 25–153°C for 4–36 hours. This generates the intermediate 1-bromo-2-(2,2-dimethoxyethyl)-3-chlorobenzene.
- Acid-Catalyzed Cyclization : Treating the intermediate with phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) in chlorobenzene at 40–210°C for 12–30 hours. The reaction proceeds via dehydration and ring closure, yielding this compound.
Table 1: Yield Optimization via Solvent and Acid Selection
| Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chlorobenzene | H₃PO₄ | 80–120 | 27 | 70.7 |
| Xylene | PPA | 140–180 | 18 | 29.0 |
| DMF | H₂SO₄ | 50–80 | 30 | 44.0 |
Regioselectivity Challenges
Competing pathways may lead to undesired isomers if reaction conditions are suboptimal. For example, excessive temperatures (>150°C) promote rearomatization side reactions, while insufficient acid concentrations delay cyclization. GC monitoring with internal standards (e.g., trichloroethylene) ensures real-time tracking of reaction progress.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain precise control over exothermic cyclization steps. Key parameters include:
- Residence Time : 10–15 minutes per reactor zone.
- Pressure : 2–3 bar to prevent solvent evaporation.
- Catalyst Recycling : Phosphoric acid recovery via distillation reduces costs.
Analytical Characterization
NMR Spectroscopy
1H NMR (400 MHz, CDCl₃) of this compound exhibits distinct signals:
Gas Chromatography
GC retention times and calibration curves validate purity. For example, this compound elutes at 12.1 minutes under a 10°C/min gradient, with a linear response (R² = 0.999) relative to internal standards.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chlorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-7-chlorobenzofuran, and its derivatives, have applications in chemistry, biology, medicine, and industry, serving as building blocks for complex organic molecules, reagents in reactions, and potential pharmaceuticals. Benzofuran derivatives, in general, show promise as antimicrobial and anticancer agents .
Applications in Scientific Research
Chemistry
- Synthesis Intermediate this compound is utilized in the creation of complex organic molecules and as a reagent in various organic reactions.
- Thiol-Protection 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl has been developed as an improved group for thiol protection. Peptides containing mBhc-caged thiol undergo efficient photo-cleavage upon irradiation without detectable photoisomer production .
Biology
- Antimicrobial Agents Benzofuran derivatives have demonstrated antimicrobial activity against M. tuberculosis H37Rv strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) of 8 μg/mL and 2 μg/mL, respectively . Several 6-benzofuryl purines have displayed antimycobacterial activity combined with low toxicity toward mammalian cells, with one compound being a highly potent inhibitor of MTB (IC90 < 0.60 μM) . Other benzofuran derivatives have shown antibacterial activity against E. coli, S. aureus, MRSA, B. subtilis, and P. aeruginosa, with specific substitutions at the C-6 and C-3 positions impacting the antibacterial activity and strains’ specificity . Novel benzofuran derivatives containing barbitone and thiobarbitone moieties have exhibited varied degrees of antibacterial activity against tested bacterial strains .
- Anticancer Properties Benzofuran derivatives are also being explored for their potential as antibreast cancer agents . One study showed N,N'-(1,4-phenylene)bis{N'-[1-(tert-butoxycarbonyl)indol-3-yl]methyl(urea)} demonstrated promising activity against lung cancer cells (A549) while sparing non-cancerous cells .
Medicine
- Drug Development Research is ongoing to explore the potential of 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde as a lead compound for the development of new pharmaceuticals.
- Treatment of Tuberculosis Inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB) have been synthesized from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold . One inhibitor was capable of reversing altered host immune responses induced by the bacterial phosphatase and restoring the macrophage's capacity to secrete interleukin-6 and undergo apoptosis in response to interferon-γ stimulation .
Industry
- Specialty Chemicals and Materials 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Bromo-7-chlorobenzofuran with structurally related halogenated benzofuran/benzoate derivatives, emphasizing substituent positions, molecular properties, and applications:
*Similarity scores calculated using structural and functional group alignment algorithms .
Key Differences and Research Findings:
- Halogen Effects : The chlorine in this compound increases electron-withdrawing effects compared to fluorine or methyl groups in analogs, enhancing its reactivity in aromatic substitution reactions.
- Positional Isomerism : Bromine at position 6 (vs. 5 or 7 in analogs) alters steric and electronic interactions, affecting regioselectivity in cross-coupling reactions.
- Functional Groups : Esters (e.g., ethyl/methyl benzoates) improve solubility but reduce thermal stability compared to the parent benzofuran scaffold.
- Toxicity : 7-Bromobenzofuran exhibits higher acute toxicity (oral LD$_{50}$ < 500 mg/kg in rodents) than ester derivatives, suggesting halogen position influences safety profiles .
Research Challenges and Nomenclature Considerations
Discrepancies in naming conventions for halogenated benzofurans complicate literature searches. For example, "chlorinated dibenzofurans" may refer to polychlorinated congeners rather than mono-halogenated derivatives like this compound . Researchers must verify substituent positions and nomenclature standards (IUPAC vs. common names) when comparing data.
Biological Activity
6-Bromo-7-chlorobenzofuran (BCBF) is a member of the benzofuran family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of BCBF through a comprehensive review of existing literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
BCBF is characterized by the presence of bromine and chlorine substituents on the benzofuran ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives.
Chemical Structure
- Molecular Formula: C8H4BrClO
- Molecular Weight: Approximately 231.47 g/mol
The biological effects of BCBF are attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition: BCBF has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
- Cell Signaling Modulation: The compound can alter signaling pathways, affecting gene expression and cellular metabolism.
- Antimicrobial Activity: BCBF exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting their cellular functions.
Antimicrobial Activity
BCBF has demonstrated promising antimicrobial properties. Studies indicate that it effectively inhibits the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values for BCBF against various strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Mycobacterium tuberculosis | 8 |
Anticancer Activity
Research indicates that BCBF may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival.
Case Study: A study demonstrated that BCBF inhibited cell proliferation in A549 cells with an IC50 value of approximately 12 μM. This suggests that BCBF could be a potential candidate for lung cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of BCBF is crucial for optimizing its biological activity. Variations in the substitution pattern on the benzofuran ring can significantly affect its potency. For instance:
- Compounds with electron-withdrawing groups at specific positions tend to exhibit enhanced antibacterial activity.
- The presence of halogen atoms (bromine and chlorine) has been linked to increased cytotoxicity against cancer cells.
Comparative Analysis with Similar Compounds
BCBF can be compared with other halogenated benzofuran derivatives to assess its relative efficacy:
| Compound | Bromine Position | Chlorine Position | Activity |
|---|---|---|---|
| This compound | 6 | 7 | Antimicrobial, Anticancer |
| 5-Bromo-7-chlorobenzofuran | 5 | 7 | Moderate Antimicrobial |
| 6-Bromo-7-fluorobenzofuran | 6 | 7 | Strong Anticancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-7-chlorobenzofuran, and how can reaction efficiency be optimized?
- Methodological Answer :
- Halogenation Strategies : Start with a dihydroxybenzofuran precursor (e.g., 6-hydroxy-7-chlorobenzofuran) and employ bromination using reagents like CBr₄ and PPh₃. Chlorination can be achieved via electrophilic substitution or using Cl₂/SOCl₂. Optimize stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agent) to minimize side reactions .
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance regioselectivity. For example, FeCl₃ can direct bromination to the 6-position in benzofuran systems .
- Yield Optimization : Adjust reaction temperature (60–80°C for bromination) and solvent polarity (e.g., DCM or THF). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and coupling patterns. ¹³C NMR confirms halogenated carbons (δ 110–130 ppm for C-Br; δ 125–135 ppm for C-Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 246.91 for C₈H₄BrClO).
- X-ray Diffraction : Single-crystal X-ray analysis resolves positional ambiguity in halogen substitution .
Advanced Research Questions
Q. How can researchers address low yields in halogenation steps during the synthesis of this compound?
- Methodological Answer :
- Alternative Halogen Sources : Replace CBr₄ with NBS (N-bromosuccinimide) for milder bromination. For chlorination, test SOCl₂ vs. Cl₂ gas under controlled conditions .
- Protecting Groups : Protect reactive hydroxyl groups in precursors (e.g., acetyl or TMS protection) to direct halogenation to desired positions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational chemistry (DFT calculations for predicted spectra). For example, Gaussian09 simulations can model ¹H/¹³C chemical shifts .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in crowded NMR regions .
- Collaborative Analysis : Share raw data with specialized labs (e.g., X-ray crystallography facilities) for structural confirmation .
Q. How to design experiments to study regioselectivity in electrophilic substitution of benzofuran systems with multiple halogens?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates. Monitor via TLC or in-situ IR .
- Computational Modeling : Calculate Fukui indices (using Gaussian09) to predict electron-rich sites prone to electrophilic attack. Compare with experimental results .
- Competitive Experiments : React 6-chlorobenzofuran with brominating agents (e.g., Br₂/Fe) to map positional preferences. Quantify products via GC-MS .
Key Considerations for Experimental Design
- Ethical and Safety Compliance : Use fume hoods for halogenation steps (Br₂ and Cl₂ are toxic). Follow institutional guidelines for waste disposal .
- Novelty and Relevance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on bioactivity or synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
